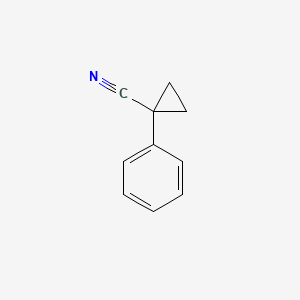

1-Phenylcyclopropanecarbonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFURHRJUWYDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239452 | |

| Record name | 1-Phenylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-44-4 | |

| Record name | 1-Phenylcyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 935-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclopropanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOPROPANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4DYL9333 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenylcyclopropanecarbonitrile and Its Derivatives

Established Synthetic Routes to 1-Phenylcyclopropanecarbonitrile

Carbene Chemistry Approaches, e.g., Phenylacetonitrile (B145931) with Diazomethane (B1218177)

The reaction of a carbene with an alkene is a fundamental method for the construction of cyclopropane (B1198618) rings. libretexts.org In the context of this compound synthesis, this can be envisioned through the reaction of a phenyl-substituted carbene with acrylonitrile (B1666552) or, more commonly, the reaction of a carbene with a styrene (B11656) derivative bearing a nitrile group.

A classical approach involves the use of diazomethane (CH₂N₂) to generate the simplest carbene, methylene (B1212753). libretexts.orgmasterorganicchemistry.com While highly reactive and efficient, diazomethane is also toxic and explosive, necessitating careful handling and limiting its large-scale applications. masterorganicchemistry.com The reaction of diazomethane with an appropriate alkene under photolytic or thermal conditions, or in the presence of a copper catalyst, leads to the formation of the cyclopropane ring. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orgmasterorganicchemistry.com

It is important to note that while the reaction of phenylacetonitrile with diazomethane is a theoretical possibility for generating a substituted cyclopropane, the more common and practical carbene-based routes to this compound would involve the reaction of a carbene with a pre-functionalized alkene.

Cyclopropanation Reactions for Phenylcyclopropane Framework Construction

A widely utilized and more practical method for the synthesis of this compound involves the cyclopropanation of phenylacetonitrile with 1,2-dibromoethane (B42909). nih.gov This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521), and often employs a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. nih.gov

The reaction proceeds via the deprotonation of the α-carbon of phenylacetonitrile by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an initial alkylation step. A subsequent intramolecular nucleophilic substitution, where the newly formed carbanion displaces the second bromine atom, leads to the formation of the cyclopropane ring. nih.gov

Several factors influence the yield of this reaction, including the choice of base, solvent, and phase-transfer catalyst. Studies have shown that a 50% aqueous sodium hydroxide solution provides good yields. nih.gov The addition of a phase-transfer catalyst can further enhance the reaction efficiency. nih.gov The temperature also plays a crucial role, with optimal yields often obtained at elevated temperatures, such as 60°C. nih.gov

| Base | Solvent | Phase-Transfer Catalyst | Temperature (°C) | Yield (%) |

| NaOH | H₂O | None | 60 | 45 nih.gov |

| KOH | H₂O | None | 60 | Lower than NaOH nih.gov |

| K₂CO₃ | H₂O | None | 60 | No Product nih.gov |

| Na₂CO₃ | H₂O | None | 60 | No Product nih.gov |

| NaOH | H₂O | Various | 60 | Improved yields nih.gov |

Advanced Synthetic Strategies for Substituted 1-Phenylcyclopropanecarbonitriles

Stereoselective and Enantioselective Synthesis of Chiral Cyclopropane Derivatives

The development of stereoselective and enantioselective methods for the synthesis of chiral cyclopropane derivatives is of paramount importance due to the often-differing biological activities of enantiomers. Various strategies have been developed to control the stereochemistry of the cyclopropane ring.

One approach involves the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the cyclopropanation reaction in a stereoselective manner. Another powerful strategy is the use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce enantioselectivity in carbene transfer reactions. organic-chemistry.org For instance, rhodium and copper complexes have been successfully employed in the asymmetric cyclopropanation of alkenes.

Furthermore, diastereoselective additions of nucleophiles to chiral imines, such as N-tert-butanesulfinyl imines, have proven to be a robust method for accessing chiral nitrogen-containing compounds, which can be further elaborated into chiral cyclopropane derivatives. mdpi.com The stereochemical outcome of these reactions is often highly predictable and controllable. mdpi.com Electrocatalytic methods are also emerging as a tool for the stereoselective synthesis of cyclopropanecarboxylic acid derivatives. rsc.org

Biocatalytic Transformations in the Synthesis of Nitriles and Amides

Biocatalysis has emerged as a powerful and environmentally friendly tool in organic synthesis, offering high selectivity and mild reaction conditions. springernature.comencyclopedia.pub Enzymes can be employed for the synthesis of nitriles and amides, which are key functional groups in many derivatives of this compound.

For instance, nitrile hydratases and nitrilases can be used for the selective hydration of nitriles to amides or their hydrolysis to carboxylic acids, respectively. These enzymatic transformations often proceed with high chemo- and regioselectivity, avoiding the need for protecting groups and harsh reagents. mdpi.com

Furthermore, biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, have been developed for the synthesis of complex molecules. springernature.comnih.gov This approach can be applied to the synthesis of chiral L-phenylalanine derivatives from simple starting materials like aldehydes or carboxylic acids, which could then be converted to the corresponding cyclopropyl (B3062369) compounds. nih.gov The use of enzymes such as transaminases, dehydratases, and carboxylic acid reductases allows for the construction of chiral building blocks with high enantiomeric excess. nih.gov

| Enzyme Type | Transformation | Application |

| Nitrile Hydratase | Nitrile to Amide | Selective hydration mdpi.com |

| Nitrilase | Nitrile to Carboxylic Acid | Selective hydrolysis mdpi.com |

| Transaminase | Aldehyde/Ketone to Amine | Chiral amine synthesis nih.gov |

| Carboxylic Acid Reductase | Carboxylic Acid to Aldehyde | Aldehyde synthesis nih.gov |

Radical Reactions in this compound Synthesis

Radical reactions offer a unique and powerful alternative to traditional ionic pathways for the construction of C-C bonds and cyclic systems. numberanalytics.comnih.gov In the context of this compound synthesis, radical cyclization reactions can be employed to form the three-membered ring.

These reactions typically involve the generation of a radical species, often through the use of a radical initiator like azobisisobutyronitrile (AIBN) or tributyltin hydride (Bu₃SnH). numberanalytics.com This radical can then undergo an intramolecular addition to a double or triple bond to form a cyclic radical, which is subsequently quenched to yield the final product. libretexts.org

The Minisci reaction, a classical radical process, involves the decarboxylative alkylation of heteroarenes and demonstrates the utility of alkyl radicals in synthesis. nih.gov While not directly applied to this compound in the provided sources, the principles of radical generation and cyclization are broadly applicable. Modern advancements in photoredox catalysis have further expanded the scope of radical reactions, allowing for the formation of C-C bonds under mild and controlled conditions.

Organometallic Approaches to Carbon-Carbon Bond Formation

The construction of the strained cyclopropane ring in this compound often relies on the formation of new carbon-carbon bonds, a process greatly facilitated by organometallic chemistry. mt.com Organometallic reagents and catalysts are pivotal in synthesizing the cyclopropane core, offering a range of methods from direct cyclopropanation to cross-coupling reactions. mt.comcapes.gov.brdntb.gov.ua

One of the most prominent methods involves the reaction of carbenes or carbenoids with alkenes. libretexts.org Organometallic compounds are crucial in generating these reactive species. The Simmons-Smith reaction, for instance, utilizes an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple) to cyclopropanate alkenes. nih.govmasterorganicchemistry.com A newer class of tunable organozinc reagents, with the general formula RXZnCH₂Y, has been developed to improve reactivity and selectivity, allowing for the cyclopropanation of even traditionally unreactive alkenes. nih.gov

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted cyclopropanecarbonitriles. nih.gov A highly diastereoselective synthesis of cyano-substituted cyclopropanes has been developed through the palladium-catalyzed direct cyanoesterification of cyclopropenes. nih.gov This method is noted for its mild reaction conditions and good functional group tolerance. nih.gov Other transition metals like rhodium and cobalt are also employed. Dirhodium catalysts are effective in enantioselective cyclopropanation reactions involving diazoacetates. organic-chemistry.org Similarly, cobalt complexes can catalyze the cross-coupling of Grignard reagents with alkyl iodides to introduce strained rings. organic-chemistry.orgresearchgate.net

Cross-coupling reactions provide an alternative route. The Suzuki-Miyaura coupling, for example, can be used to couple aryl chlorides with potassium cyclopropyltrifluoroborates, yielding aryl cyclopropanes. organic-chemistry.org Likewise, palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide (a Grignard reagent) produces cyclopropyl arenes in high yields. organic-chemistry.org

Below is a table summarizing various organometallic approaches relevant to the synthesis of phenylcyclopropane structures.

| Catalyst/Reagent System | Substrate Type | Reaction Type | Key Advantages |

| Palladium(0) Complexes | Cyclopropenes | Cyanoesterification | High diastereoselectivity, mild conditions. nih.gov |

| Organozinc Reagents (RXZnCH₂Y) | Alkenes (e.g., Styrene) | Cyclopropanation (Simmons-Smith type) | Tunable reactivity, applicable to unfunctionalized alkenes. nih.gov |

| Dirhodium Catalysts | Aryl/Styryldiazoacetates | Enantioselective Cyclopropanation | High enantioselectivity. organic-chemistry.org |

| Bismuth(I) Complexes | Alkenes | Cyclopropanation (Photocatalytic) | Low-valent Bi catalysis under visible light. organic-chemistry.org |

| Cobalt Complexes | Alkyl Iodides, Grignard Reagents | Cross-Coupling | Utilizes earth-abundant metals. organic-chemistry.orgresearchgate.net |

| Palladium/Zinc Bromide | Aryl Bromides, Grignard Reagents | Cross-Coupling | High yields for cyclopropyl arenes. organic-chemistry.org |

Development of Novel Synthetic Methodologies

The synthesis of specialized molecules like this compound is continuously evolving. Modern research focuses on developing novel methodologies that are not only efficient but also safer, more sustainable, and predictable. This involves applying green chemistry principles, exploring thermally-driven reactions, and leveraging computational tools for strategic planning.

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, this involves moving away from dangerous reagents, improving atom economy, and reducing waste. kit.edu

A key area of improvement is the replacement of hazardous carbene precursors like diazomethane, which is highly toxic and explosive. masterorganicchemistry.com Modern methods often favor safer alternatives. For example, visible-light-induced, transition-metal-free cyclopropanation of styrenes using gem-diiodomethyl carbonyl reagents has been developed as a diazo-free alternative. rsc.org

The application of one-pot syntheses is another cornerstone of green chemistry, as it reduces the number of workup and purification steps, thereby saving solvents and energy. kit.edu While detailed for other nitriles like cyclohexanecarbonitrile, the principles of designing multi-step one-pot processes in a single, recyclable solvent like methanol (B129727) are directly applicable. scirp.org Such processes improve atom efficiency and utilize by-products that are often environmentally benign or reusable. scirp.org

The choice of catalyst is also critical. While many organometallic catalysts are highly effective, their toxicity and cost can be drawbacks. Research into catalysts based on more abundant and less toxic metals is ongoing. researchgate.net Furthermore, metal-free catalytic systems, such as those using the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), represent a significant advance in sustainable cyclopropanation. nih.gov These catalysts offer the advantages of low toxicity and low cost. nih.gov Adherence to green chemistry principles is crucial for developing sustainable and economically viable large-scale production methods. nih.gov

Temperature is a fundamental parameter in chemical synthesis, providing the energy needed to overcome activation barriers. In the synthesis of cyclopropanes, heat can be used to generate reactive intermediates. For instance, the thermal decomposition of diazomethane produces methylene carbene, which can then react with an alkene to form a cyclopropane ring. libretexts.org

However, the strained three-membered ring of cyclopropane is itself susceptible to thermal rearrangement. Theoretical studies on the thermal isomerization of cyclopropane to propene provide insight into the stability of the ring and the energy involved. acs.orgnih.gov These studies indicate that the process occurs through a biradical pathway and has a significant activation energy of approximately 65-66 kcal/mol. acs.orgnih.gov This high activation barrier explains the relative thermal stability of the cyclopropane ring under normal conditions but also highlights the substantial energy input required for its formation or subsequent rearrangement. The carbene pathway for this isomerization is considered a minor contributor, becoming slightly more relevant only at higher temperatures. nih.gov Understanding these thermal dynamics is crucial for optimizing reaction conditions to favor the formation of the desired cyclopropane product while avoiding unwanted thermal side reactions.

Computational chemistry has become an indispensable tool for planning and understanding complex organic syntheses. Through methods like Density Functional Theory (DFT), chemists can model reaction pathways, analyze transition states, and predict outcomes before undertaking experimental work. nih.gov

A prime example is the DFT study of the cyclopropanation of styrene derivatives catalyzed by the metal-free Lewis acid B(C₆F₅)₃. nih.gov Such calculations clarify the reaction mechanism and the origin of stereoselectivity. nih.gov Researchers considered multiple potential pathways, including different modes of catalyst activation (N-, C-, and O-bound), and calculated the free energies for each step. nih.gov This computational analysis revealed the most likely reaction mechanism, providing insights that would be difficult to obtain through experimentation alone. nih.gov

The table below, based on findings from DFT studies, illustrates how computational chemistry can be used to evaluate different mechanistic pathways for a reaction.

| Proposed Mechanistic Pathway | Catalyst | Key Feature | Computational Finding |

| O-bound Boron Activated | B(C₆F₅)₃ | Catalyst activates the diazo compound at the oxygen atom. | Identified as a plausible reaction mechanism based on energy calculations. nih.gov |

| N-bound Boron Activated | B(C₆F₅)₃ | Catalyst activates the diazo compound at the nitrogen atom. | Considered as a possible reaction pathway. nih.gov |

| C-bound Boron Activated | B(C₆F₅)₃ | Catalyst activates the diazo compound at the carbon atom. | Considered as a possible reaction pathway. nih.gov |

| Uncatalyzed Reaction | None | Reaction proceeds without a catalyst. | Calculated to have a higher energy barrier, demonstrating the catalyst's effectiveness. nih.gov |

Beyond mechanistic studies, computational tools assist in broader synthetic planning. Retrosynthetic analysis, a method for breaking down a complex target molecule into simpler precursors, can be augmented with computational software. researchgate.net Furthermore, process simulations, for example using MATLAB, can help optimize reaction conditions like temperature and concentration to maximize yield and selectivity, thereby bridging the gap between theoretical planning and practical, large-scale synthesis. researchgate.net

Reaction Mechanisms and Reactivity Studies of 1 Phenylcyclopropanecarbonitrile

Mechanistic Pathways of Cyclopropane (B1198618) Ring-Opening Reactions

The cyclopropane ring, characterized by significant ring strain, behaves similarly to a carbon-carbon double bond in its susceptibility to addition reactions that lead to ring-opening. dalalinstitute.com These transformations are thermodynamically favorable as they relieve the inherent strain of the three-membered ring. qmul.ac.uk The presence of the phenyl and nitrile substituents on the same carbon atom influences the regioselectivity of the ring-opening process. Cyclopropanes bearing an electron-accepting group, such as a nitrile, can act as potent electrophiles, undergoing polar reactions with nucleophiles. nih.gov Ring-opening can proceed through various mechanistic pathways, including electrophilic, nucleophilic, and radical mechanisms, often resulting in open-chain products. dalalinstitute.comnih.gov

For instance, electrophilic addition to substituted cyclopropanes generally follows Markovnikov's rule. dalalinstitute.com In the case of 1-phenylcyclopropanecarbonitrile, an electrophile would attack the bond opposite the substituted carbon, leading to the formation of a stabilized carbocation adjacent to the phenyl group. Subsequent attack by a nucleophile would complete the ring-opening. Lewis acid coordination to the nitrile group can also facilitate ring-opening by increasing the electrophilicity of the ring. rsc.org

Thermodynamic Driving Forces for Ring Opening

The principal thermodynamic driving force for the ring-opening of cyclopropanes is the release of inherent ring strain. qmul.ac.ukwiley-vch.de This strain energy, which is substantial in the cyclopropane ring, makes the molecule significantly less stable and more reactive than its acyclic counterpart, propane. utexas.eduquora.com The total ring strain in cyclopropane is estimated to be around 28 kcal/mol (approximately 117 kJ/mol). utexas.edu This energy is released during reactions that cleave the C-C bonds of the ring, making such processes thermodynamically favorable. nih.gov

The isomerization of cyclopropane to propene, a simple example of a ring-opening reaction, is an exothermic process, releasing approximately -33.0 kJ/mol of heat. researchgate.net This highlights the energy difference between the strained cyclic system and the more stable acyclic alkene. The enthalpy of polymerization for cyclopropane, another measure of its strain, also reflects this energetic instability. wiley-vch.de For this compound, the relief of this strain energy is the key driving force for reactions that involve the cleavage of the three-membered ring.

| Parameter | Value | Significance |

|---|---|---|

| Total Ring Strain (Cyclopropane) | ~28 kcal/mol (~117 kJ/mol) | Quantifies the inherent instability driving ring-opening reactions. utexas.edu |

| Heat of Reaction (Cyclopropane → Propene) | -33.0 kJ/mol | Indicates the exothermic nature of isomerization, driven by strain release. researchgate.net |

| Heat of Formation (ΔHf⁰) - Cyclopropane | 12.74 kcal/mol | Higher value compared to propene, reflecting its lower stability. researchgate.net |

| Heat of Formation (ΔHf⁰) - Propene | 4.88 kcal/mol | Lower value compared to cyclopropane, reflecting its higher stability. researchgate.net |

Role of Ring Strain in Cyclopropane Reactivity

The high reactivity of the cyclopropane ring is a direct consequence of its significant ring strain, which is composed of two main components: angle strain and torsional strain. utexas.edulibretexts.org

Angle Strain: The internal C-C-C bond angles in cyclopropane are constrained to 60°, a severe deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms. quora.comlibretexts.org This compression of bond angles leads to inefficient orbital overlap, creating "bent bonds" and substantially weakening the C-C bonds compared to those in acyclic alkanes. qmul.ac.ukutexas.edu The C-C bond dissociation energy in cyclopropane is considerably lower (around 65 kcal/mol) than in a typical alkane (80-85 kcal/mol), making the ring susceptible to cleavage. masterorganicchemistry.com

Together, these strains create a "spring-loaded" system, where the release of this stored energy provides a powerful thermodynamic incentive for reactions that break open the ring. qmul.ac.ukmasterorganicchemistry.com

Transformations Involving the Nitrile Group

The nitrile group (C≡N) in this compound is a versatile functional group. The carbon-nitrogen triple bond is strongly polarized, with the carbon atom being electrophilic, making it a target for nucleophilic attack. libretexts.orgpressbooks.pub This reactivity is analogous to that of a carbonyl group. libretexts.org

Addition Reactions

Nucleophiles readily add across the carbon-nitrogen triple bond. These reactions are fundamental to the chemical transformations of nitriles.

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents react with the electrophilic carbon of the nitrile. chemistrysteps.com The initial addition forms an imine anion, which is then hydrolyzed in an aqueous workup to yield a ketone. chemistrysteps.comlibretexts.org For example, the reaction of this compound with a Grignard reagent (R-MgX) would produce a cyclopropyl (B3062369) ketone.

Reduction to Amines: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.org The resulting dianion is protonated during aqueous workup to give the primary amine. libretexts.org

Substitution Reactions

While the nitrile group itself does not undergo substitution, it can activate the adjacent carbon atom (the α-carbon) for substitution reactions. The electron-withdrawing nature of the nitrile group increases the acidity of the α-proton. Deprotonation with a strong base generates a nitrile-stabilized carbanion. researchgate.net This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. researchgate.net This process allows for the elaboration of the structure at the carbon atom bearing both the phenyl and nitrile groups.

Hydrolysis Mechanisms of Nitriles to Carboxylic Acids and Amides

One of the most common transformations of nitriles is hydrolysis to carboxylic acids, a reaction that proceeds through an amide intermediate. libretexts.orgjove.com The hydrolysis can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (like HCl) and water, the nitrile nitrogen is first protonated. libretexts.orglumenlearning.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. chemistrysteps.comlumenlearning.com A series of proton transfers and tautomerization of the resulting imidic acid intermediate leads to the formation of an amide. chemistrysteps.com Under the reaction conditions, the amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium ion. jove.comchemguide.co.uk

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the strongly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com This addition forms an imine anion. Protonation by water yields an imidic acid, which then tautomerizes to an amide. chemistrysteps.com The amide subsequently undergoes base-catalyzed hydrolysis to form a carboxylate salt. libretexts.org An acidification step is required to obtain the final carboxylic acid product. chemguide.co.uk

| Mechanism | Step 1 | Step 2 | Intermediate | Final Product (before workup) |

|---|---|---|---|---|

| Acid-Catalyzed | Protonation of nitrile nitrogen. libretexts.orglumenlearning.com | Nucleophilic attack by water. libretexts.org | Amide. jove.com | Carboxylic Acid & Ammonium Ion. chemguide.co.uk |

| Base-Catalyzed | Nucleophilic attack by hydroxide ion. chemistrysteps.com | Protonation by water. libretexts.org | Amide. chemistrysteps.com | Carboxylate Salt & Ammonia. chemguide.co.uk |

Investigating Reaction Kinetics and Rate Laws

The study of reaction kinetics is fundamental to understanding the mechanism of a chemical reaction. It involves measuring reaction rates and determining their dependence on the concentration of reactants and other parameters. This analysis leads to the formulation of a rate law, a mathematical expression that describes the reaction rate. For a reaction involving this compound, the rate law would take the general form:

Rate = k [this compound]x [Reactant 2]y...

Here, k is the rate constant, and the exponents x and y represent the order of the reaction with respect to each reactant. These orders must be determined experimentally and provide insight into the molecularity of the reaction's key steps. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.netnih.govnih.gov In the context of this compound, specific atoms could be replaced with their heavier, stable isotopes (e.g., 13C or 15N).

For example, to investigate a ring-opening reaction, one of the cyclopropane's methylene (B1212753) carbons could be labeled with 13C. The position of this 13C atom in the final product, as determined by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry, would reveal which C-C bond of the cyclopropane ring was cleaved. researchgate.net Similarly, labeling the nitrile nitrogen with 15N could elucidate the fate of this functional group during a transformation. Such studies provide unambiguous insights into bond-making and bond-breaking events that are central to the reaction mechanism. researchgate.netnih.gov

Catalysis in this compound Reactions

Catalysis is often employed to facilitate reactions of strained ring systems like cyclopropanes. Catalysts can provide lower-energy reaction pathways, enabling transformations that would otherwise require harsh conditions.

Transition metals are widely used to catalyze the ring-opening of cyclopropanes. mdpi.comfrontiersin.orgmdpi.com For aryl cyclopropanes, metals like palladium, rhodium, nickel, or iridium can activate the strained ring. nih.govrsc.orgresearchgate.net The mechanism of these reactions typically involves the oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or insertion, to yield a variety of ring-opened products.

While specific studies on this compound are not detailed, it is plausible that its reactions could be promoted by various transition metal catalysts. The presence of the phenyl group can facilitate oxidative addition at the adjacent C-C bond due to benzylic activation. The specific products would depend on the metal catalyst, ligands, and other reactants present.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. For cyclopropane systems, organocatalysts can activate the substrate towards nucleophilic attack or ring-opening. organic-chemistry.orgbohrium.comresearchgate.net For instance, chiral secondary amines can react with a carbonyl group elsewhere in a cyclopropane-containing molecule to form an iminium ion, which can trigger a cascade of reactions including ring-opening. organic-chemistry.org

In the case of this compound, while it lacks a functional group directly amenable to common organocatalytic activation modes like enamine or iminium ion formation, related cyclopropanes have been shown to undergo organocatalyzed ring-opening reactions. nih.govorganic-chemistry.org A potential strategy could involve cooperative catalysis where an organocatalyst activates a reaction partner to attack the cyclopropane ring.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons within a molecule. In the ¹H NMR spectrum of 1-Phenylcyclopropanecarbonitrile, distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclopropane (B1198618) ring are observed.

The protons on the phenyl group typically appear as a multiplet in the downfield region (δ 7.2-7.4 ppm), indicative of their deshielded environment due to the aromatic ring current. The cyclopropyl (B3062369) protons resonate further upfield. The geminal and cis/trans relationships of the cyclopropyl protons result in complex splitting patterns, often appearing as multiplets.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 1.35 - 1.45 | m | Cyclopropyl Protons |

| 1.70 - 1.80 | m | Cyclopropyl Protons |

| 7.20 - 7.40 | m | Aromatic Protons |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows signals for the quaternary carbon of the cyclopropane ring attached to the phenyl and nitrile groups, the methylene (B1212753) carbons of the cyclopropane ring, the carbon of the nitrile group, and the carbons of the phenyl ring. The chemical shift of the nitrile carbon is characteristically found in the downfield region.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 15.0 | Quaternary Cyclopropyl Carbon |

| 25.0 | Methylene Cyclopropyl Carbons |

| 122.0 | Nitrile Carbon |

| 126.0 - 130.0 | Aromatic Carbons |

| 138.0 | Ipso-Aromatic Carbon |

For unambiguous assignment of proton and carbon signals, especially in complex molecules, advanced NMR techniques are employed. These include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the cyclopropane ring and within the phenyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for confirming the connectivity between the phenyl ring, the cyclopropane ring, and the nitrile group.

These advanced techniques are crucial for piecing together the complete molecular structure and confirming the assignments made from 1D NMR spectra. ipb.ptresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present.

In the IR spectrum of this compound, a sharp and intense absorption band characteristic of the nitrile (C≡N) stretching vibration is observed around 2230-2250 cm⁻¹. libretexts.org Other significant absorptions include those for the aromatic C-H stretching (above 3000 cm⁻¹) and the C=C stretching of the phenyl ring (around 1600 cm⁻¹ and 1450-1500 cm⁻¹). libretexts.orgpressbooks.pub The C-H stretching of the cyclopropane ring typically appears in the region of 3000-3100 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, also provides information about the molecule's vibrational modes. nih.govmedprimepublication.org The C≡N stretch is also observable in the Raman spectrum. The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum, complementing the information from the IR spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3080 | Aromatic C-H Stretch | Medium |

| ~3010 | Cyclopropyl C-H Stretch | Medium |

| ~2240 | Nitrile (C≡N) Stretch | Strong, Sharp |

| ~1600, ~1490 | Aromatic C=C Stretch | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org For this compound (C₁₀H₉N), the molecular weight is approximately 143.18 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of the molecular ion provides valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for this compound may include:

Loss of the nitrile group (•CN), leading to a fragment ion at m/z 117.

Cleavage of the cyclopropane ring, which can lead to various smaller fragments.

Loss of a hydrogen atom, resulting in an [M-1]⁺ peak.

Fragmentation of the phenyl ring, although this is generally less favorable due to its stability.

The base peak in the spectrum, which is the most intense peak, corresponds to the most stable fragment ion formed during ionization. For 1-phenyl substituted cyclopropanes, a common major ion is observed at m/z 115. nih.gov

| m/z | Possible Fragment |

|---|---|

| 143 | [M]⁺ (Molecular Ion) |

| 117 | [M - CN]⁺ |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. pharmacyconcepts.in This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light.

The phenyl group in this compound acts as a chromophore. The conjugation of the phenyl ring with the cyclopropane ring can influence the electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the phenyl group. These typically include a strong absorption band around 200-220 nm (π → π* transition) and a weaker, more structured band around 250-270 nm (also a π → π* transition, often referred to as the benzenoid band). utoronto.ca The presence of the cyclopropane ring and the nitrile group may cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. libretexts.org

| Approximate λ_max (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~210 | π → π | Phenyl Ring |

| ~260 | π → π | Phenyl Ring |

X-ray Diffraction (XRD) for Crystalline Structure Determination

The investigation into the crystal structure of 1-phenyl-2-cyano-cyclopropane was undertaken to understand the stereochemical effects of placing different substituents on the cyclopropane moiety. The analysis revealed that the substance crystallizes in the orthorhombic space group P2₁2₁2₁, a chiral space group, indicating that the crystals are a conglomerate of enantiomers researchgate.net. The crystallographic data provides precise measurements of the unit cell dimensions and the calculated density of the crystal.

A key finding from this study is the conformation of the phenyl substituent relative to the cyclopropane ring. It was determined that the phenyl group adopts a conformation that is nearly perfectly bisecting with respect to the C-C-C angle at the point of attachment to the cyclopropane ring researchgate.net. This geometric arrangement has important implications for the electronic interactions between the aromatic ring and the three-membered ring.

The detailed crystallographic parameters for 1-phenyl-2-cyano-cyclopropane are summarized in the interactive data table below.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 16.921(3) Å |

| b | 7.699(2) Å |

| c | 6.251(2) Å |

| Unit Cell Volume | |

| V | 814.33 ų |

| Other Parameters | |

| Z (molecules per unit cell) | 4 |

| Calculated Density (Dcalc) | 1.168 g·cm⁻³ |

| Final R(F) | 0.04 |

This comprehensive data set for a closely related isomer underscores the utility of X-ray diffraction in providing a detailed and unambiguous determination of molecular structure in the solid state. Such information is fundamental to understanding the chemical and physical properties of a compound and can inform the design of new materials and molecules with desired functionalities.

Computational Chemistry and Theoretical Studies of 1 Phenylcyclopropanecarbonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-phenylcyclopropanecarbonitrile. researchgate.net These calculations solve the Schrödinger equation for the molecule, providing information about its structure, energy, and electronic properties. northwestern.edu

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy. nih.gov For this compound, DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's reactivity and electronic transitions.

DFT calculations can also provide insights into the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-poor. This information is valuable for predicting how this compound will interact with other reagents.

| Computational Method | Property | Calculated Value |

| DFT | HOMO Energy | Specific values depend on the functional and basis set used. |

| DFT | LUMO Energy | Specific values depend on the functional and basis set used. |

| DFT | HOMO-LUMO Gap | Specific values depend on the functional and basis set used. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. arxiv.orgnih.gov For this compound, high-accuracy ab initio calculations can be used to benchmark the results from more computationally efficient methods like DFT and to obtain precise values for properties like bond dissociation energies and reaction enthalpies. arxiv.orgaps.org However, the computational cost of these methods increases rapidly with the size of the molecule, making them more challenging to apply to larger systems. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and reactive events. frontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can generate a trajectory that describes how the molecule moves and flexes over time. nih.gov For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of the phenyl and cyclopropane (B1198618) rings. This is particularly important for understanding how the molecule's shape influences its reactivity. nih.govresearchgate.net Furthermore, reactive MD simulations can be employed to model chemical reactions involving this compound, providing insights into the dynamics of bond breaking and formation. nih.gov

Modeling Reaction Mechanisms and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. rsc.org By mapping out the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. mit.edu

The activation energy barrier is the minimum amount of energy required for a reaction to occur. libretexts.orglongdom.org Computational methods can be used to calculate this barrier, providing a quantitative measure of the reaction's feasibility. rsc.orgnih.gov For reactions involving this compound, theoretical calculations can help to distinguish between different possible reaction pathways by comparing their activation energies. longdom.org The pathway with the lowest activation energy is generally the most likely to be followed. researchgate.net

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| Isomerization | DFT (e.g., B3LYP/6-31G*) | Specific values would be obtained from literature. |

| Ring-opening | CASSCF | Specific values would be obtained from literature. |

This table would present calculated activation energy barriers for specific, studied reactions of this compound.

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it connects the reactants and products of interest. researchgate.netscm.comrowansci.com The IRC is the minimum energy path on the potential energy surface that leads downhill from the transition state to the reactant and product wells. github.iouni-muenchen.de By following the IRC, researchers can visualize the geometric changes that occur during the course of a reaction, providing a detailed picture of the reaction mechanism. researchgate.netgithub.io

Computational Approaches to Structure-Reactivity Relationships

A thorough review of scientific literature reveals a notable absence of specific computational studies, such as Density Functional Theory (DFT) analysis or Quantitative Structure-Activity Relationship (QSAR) models, focused exclusively on this compound. However, the principles of computational chemistry allow for a clear projection of how such studies would be conducted and the insights they would provide.

Computational investigations into the structure-reactivity relationships of this compound would likely focus on several key aspects of its molecular structure. The high degree of ring strain in the cyclopropane ring, estimated to be around 28 kcal/mol, significantly influences its chemical behavior. utexas.edumasterorganicchemistry.com This strain, a combination of angle strain due to the 60° C-C-C bond angles and torsional strain from eclipsed C-H bonds, makes the cyclopropane ring susceptible to ring-opening reactions. utexas.edulibretexts.orglibretexts.org

Quantum chemical calculations, particularly using DFT methods, would be instrumental in elucidating the electronic properties of the molecule. dergipark.org.trnih.gov These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and map the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally indicates higher reactivity. dergipark.org.trmdpi.com The MEP would highlight the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Furthermore, QSAR studies could be employed to correlate the structural features of this compound and its analogs with their biological activities. nih.govmeilerlab.orgjmchemsci.comnih.gov By systematically modifying the structure, for instance, by introducing different substituents on the phenyl ring, and calculating various molecular descriptors, it would be possible to build predictive models for properties of interest.

A hypothetical DFT study on this compound would likely involve the following steps:

Geometry Optimization: The 3D structure of the molecule would be optimized to find its most stable conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). nih.govchemrxiv.org

Frequency Calculations: These calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Property Calculation: Key electronic parameters would be computed, as detailed in the table below.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Description | Hypothetical Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electron density, showing positive, negative, and neutral regions. | Predicts sites for electrophilic and nucleophilic attack. The nitrile nitrogen would likely be a region of negative potential. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

While specific research on this compound is not publicly available, studies on similar structures, such as 1-hydroxycyclohexyl phenyl ketone, demonstrate the power of these computational approaches in understanding molecular structure and chemical reactivity. chemrxiv.orgresearchgate.net

Computational Tools and Platforms for Chemical Research

A wide array of software and platforms are available to researchers for conducting the computational studies described above. These tools range from open-source software to comprehensive commercial packages, each offering different capabilities for molecular modeling, simulation, and analysis. medium.comavogadro.ccverachem.com

Commercial Software Platforms:

Schrödinger: This is a leading physics-based computational platform that provides a comprehensive suite of tools for drug discovery and materials science. schrodinger.comschrodinger.com It includes modules for ligand docking, molecular dynamics simulations, QSAR model development, and more.

BIOVIA Materials Studio: A versatile modeling and simulation environment designed for materials science, which can also be applied to small molecules.

Spartan: A molecular modeling and computational chemistry application from Wavefunction, Inc., known for its user-friendly graphical interface, making it suitable for both educational and research purposes. medium.com

ChemDraw: Primarily a tool for drawing chemical structures, it is part of the ChemOffice suite which includes Chem3D for molecular modeling and visualization. medium.com

MOE (Molecular Operating Environment): A comprehensive drug discovery software platform from Chemical Computing Group that integrates visualization, simulation, and application development. cambridgemedchemconsulting.com

Open-Source and Academic Software:

Gaussian: A powerful and widely used quantum chemistry software package for performing high-level electronic structure calculations.

ORCA: A flexible and efficient ab initio quantum chemistry program package, available for free to academic users. medium.com

Avogadro: An advanced, open-source molecular editor and visualizer designed for cross-platform use in computational chemistry, molecular modeling, and related fields. avogadro.cc

AutoDock: A suite of automated docking tools designed to predict how small molecules, such as drug candidates, bind to a receptor of known 3D structure.

VMD (Visual Molecular Dynamics): A molecular visualization program for displaying, animating, and analyzing large biomolecular systems using 3D graphics and built-in scripting.

Collaborative and Cloud-Based Platforms:

Nextmol: This platform offers software-as-a-service for molecular design, combining molecular modeling and artificial intelligence to accelerate the development of new chemicals. nextmol.com

BCL::ChemInfo: A suite of tools for developing QSAR models using machine learning techniques like Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs). meilerlab.org

KNIME: An open-source data analytics, reporting, and integration platform that can be used to create workflows for cheminformatics and computational chemistry. nih.gov

These platforms provide the necessary infrastructure for researchers to perform in silico experiments, from drawing and optimizing a molecule's structure to predicting its properties and interactions with other molecules. The choice of platform often depends on the specific research question, the required level of theory, and the available computational resources.

Applications of 1 Phenylcyclopropanecarbonitrile in Advanced Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

1-Phenylcyclopropanecarbonitrile serves as a valuable precursor and building block in the field of organic synthesis. Its structure, which combines a phenyl group and a nitrile group attached to a strained cyclopropane (B1198618) ring, provides a unique platform for constructing more complex molecular architectures. The inherent ring strain and the electronic properties of the cyclopropane motif make it a versatile intermediate. researchgate.netyoutube.com

Organic chemists utilize this compound as a starting material for synthesizing a variety of derivatives, primarily through the transformation of its nitrile group. For instance, the nitrile can be hydrolyzed to form 1-phenylcyclopropane carboxylic acid or converted into 1-phenylcyclopropane carboxamides. nih.gov These derivatives are particularly sought after because the rigid, three-dimensional conformation of the cyclopropane ring can impart desirable properties to larger molecules, such as enhanced biological activity. nih.gov The unique steric and electronic nature of the cyclopropyl (B3062369) group makes it an attractive design element, especially in the field of medicinal chemistry. nih.gov

The utility of cyclopropane derivatives as synthetic building blocks is well-documented. youtube.com They participate in a range of chemical transformations, including ring-opening reactions, cycloadditions, and rearrangements, which allow for the creation of diverse and complex structures that would be challenging to synthesize through other methods. youtube.com

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application Area |

| This compound | 1. NaOH, H₂O, Phase Transfer Catalyst2. Concentrated HCl | 1-Phenylcyclopropane carboxylic acid | Intermediate for Carboxamides |

| 1-Phenylcyclopropane carboxylic acid | HATU, DIPEA, DMF, Methyl 2-(aminophenoxy)acetate | 1-Phenylcyclopropane Carboxamide Derivatives | Biologically Active Compounds |

Intermediate in the Preparation of Pharmaceutical Compounds and Analogues

The structural features of this compound make it an important intermediate in the synthesis of pharmaceutical compounds and their analogues. nih.govnih.gov The cyclopropane ring is a bioisostere, meaning it can be used to replace other chemical groups, like carbon-carbon double bonds, in drug molecules to modify their properties. nih.gov

Incorporating the phenylcyclopropane scaffold into potential drug candidates can lead to significant improvements in their pharmacological profiles. Research has shown that the rigid nature of the cyclopropane ring can enhance binding affinity to biological targets, increase metabolic stability (thus prolonging the drug's effect), reduce off-target effects, and improve permeability across biological membranes. nih.govnih.gov For example, derivatives such as 1-phenylcyclopropane carboxamides have demonstrated notable biological activity, including the effective inhibition of proliferation in human myeloid leukaemia cell lines. nih.gov This highlights the role of this compound as a key starting material for compounds with potential therapeutic applications.

The broader class of cyclopropane-containing compounds has found application in drugs targeting a wide array of diseases, including respiratory illnesses, infectious diseases, and mental disorders, underscoring the pharmaceutical relevance of this chemical motif. nih.gov

Table 2: Research Findings on Pharmaceutical Potential of 1-Phenylcyclopropane Derivatives

| Derivative Class | Research Focus | Key Finding | Reference |

| 1-Phenylcyclopropane Carboxamides | Anticancer Activity | Possess distinct effective inhibition on the proliferation of U937, a pro-monocytic, human myeloid leukaemia cell line. | nih.gov |

| General Cyclopropane-Containing Drugs | Therapeutic Applications | Used in treatments for respiratory diseases, infectious diseases, mental disorders, and cardiovascular diseases. | nih.gov |

| Phenylcyclopropane Scaffolds | Medicinal Chemistry | Can enhance binding potency, increase metabolic stability, and reduce off-target effects of drug candidates. | nih.gov |

Exploration in Materials Science for Novel Polymer and Material Development

The unique reactivity of the cyclopropane ring has prompted exploration into its use in materials science for the development of novel polymers. While research specifically on this compound in this area is nascent, studies on related cyclopropane-containing molecules demonstrate the potential for creating materials with tailored properties.

One approach involves the modification of existing polymers. For instance, new polymeric products have been created by the catalytic cyclopropanation of polybutadiene, introducing cyclopropane groups into the polymer backbone. researchgate.netdocumentsdelivered.com The inclusion of these rings significantly alters the material's properties. Research has shown that incorporating methoxycarbonyl-substituted cyclopropane groups into polydiene units leads to substantial changes in solution viscosity, melt flow, glass-transition temperature, and thermal stability. researchgate.net

Another strategy involves co-polymerization. By co-polymerizing cyclopropane-containing monomers with other monomers, such as 1,4-butanediol, the crystallinity of the resulting polyester can be effectively tuned. researchgate.net This control over crystallinity directly influences the material's mechanical properties, including its ultimate tensile strength and Young's modulus. researchgate.net Donor-acceptor cyclopropanes, a class that includes cyclopropane dinitriles, are known for their high reactivity, which could be harnessed in polymerization reactions, although the nitrile groups can present compatibility challenges with certain metal catalysts. mdpi.com

Synthesis of Cyclopropane-Based Derivatives with Specific Stereochemical Outcomes

Achieving specific stereochemical outcomes is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals where a molecule's three-dimensional arrangement dictates its biological function. The synthesis of derivatives from this compound often requires precise control over stereochemistry.

The formation of the cyclopropane ring can lead to different diastereoisomers, such as trans and cis configurations, which possess distinct physical and chemical properties and can often be separated chromatographically. Furthermore, when the cyclopropane ring is asymmetrically substituted, it can exist as a pair of enantiomers. The synthesis of single enantiomers, or enantioenriched materials, is a key goal. researchgate.net

To achieve this, chemists employ methods of asymmetric synthesis. This can involve the use of chiral catalysts, such as those based on copper (I) or cobalt (II), to influence the stereochemical course of the cyclopropanation reaction. nih.gov While achieving high levels of enantioselectivity (measured as enantiomeric excess, or ee) can be challenging, it is an active area of research. The ability to selectively synthesize a specific stereoisomer is paramount, as different isomers of a drug molecule can have vastly different biological activities. nih.gov

Development of New Reagents and Catalysts Utilizing Cyclopropane Reactivity

The inherent reactivity of the strained three-membered ring in cyclopropane derivatives is a powerful tool for the development of new synthetic methods and reagents. This compound, being an electrophilic cyclopropane due to the electron-withdrawing nitrile group, is susceptible to ring-opening reactions when treated with nucleophiles. nih.gov This reactivity allows for the formation of difunctionalized, open-chain products that can serve as versatile intermediates for further synthesis. nih.gov

A significant development in utilizing cyclopropane reactivity is the formation of novel organometallic reagents. For example, related functionalized cyclopropanes have been converted into cyclopropyl Grignard reagents. These reagents are stable under specific conditions and can react with a variety of electrophiles or participate in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. nih.gov This transformation effectively converts the cyclopropane unit into a reactive nucleophilic building block, expanding its synthetic utility. The ability to harness the unique reactivity of the cyclopropane ring in this manner enables chemists to devise new strategies for constructing complex molecules. researchgate.net

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

A significant area of development is the use of ML to predict the reactivity of strained ring systems. chemrxiv.orgresearchgate.net By creating extensive databases of ring strain energies (RSE), researchers are training models to calculate the RSE of a molecule like 1-phenylcyclopropanecarbonitrile in milliseconds using only its 2D structure. chemrxiv.orgchemrxiv.orgresearchgate.net This rapid prediction allows for the on-the-fly screening of potential synthetic routes, favoring those that harness the ring strain effectively. chemrxiv.orgresearchgate.net As these autonomous systems for chemical synthesis become more sophisticated, they promise to accelerate the discovery and production of novel cyclopropane-containing molecules. youtube.com

Sustainable and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, a major trend in modern organic synthesis is the development of sustainable and environmentally friendly methods. thieme-connect.deresearchgate.netyoutube.com The synthesis of cyclopropanes, including this compound, is undergoing a transformation to reduce its environmental footprint. thieme-connect.deacsgcipr.org

Traditional cyclopropanation methods often rely on hazardous reagents, such as those that generate carbenes from diazo compounds, or stoichiometric metals. acsgcipr.orgresearchgate.neteuropa.eu Future research is focused on replacing these with greener alternatives. Key areas of exploration include:

Alternative Energy Inputs: Techniques like electrochemistry, mechanochemistry (ball-milling), microwave irradiation, and photocatalysis are being explored to drive cyclopropanation reactions. thieme-connect.deresearchgate.net These methods can reduce the need for high temperatures and volatile organic solvents, leading to significant energy savings. thieme-connect.demdpi.comnih.gov

Benign Reagents and Catalysts: There is a strong push to use catalytic rather than stoichiometric amounts of metals, with a preference for abundant base metals over precious platinum group metals. acsgcipr.org For instance, low-valent bismuth complexes have been shown to catalyze cyclopropanation under blue LED irradiation. organic-chemistry.org Another approach involves using zinc powder in aqueous solvent mixtures for cyclization. organic-chemistry.org

Biocatalysis: The use of enzymes, such as cyclopropane (B1198618) synthases, presents a novel and highly sustainable route. europa.eu Biocatalytic methods operate under mild conditions (room temperature, neutral pH) and can offer high selectivity, eliminating the need for toxic reagents and solvents. researchgate.neteuropa.eu

The following table compares a traditional synthetic approach to a potential green alternative, highlighting the improvements in sustainability.

| Feature | Traditional Method (e.g., Simmons-Smith) | Green Alternative (e.g., Photocatalysis/Biocatalysis) |

| Reagents | Diiodomethane (B129776), Zinc-Copper couple | Active methylene (B1212753) compounds, non-toxic photosensitizers or enzymes |

| Solvents | Ethereal or halogenated solvents (e.g., Diethyl ether) | Water, ionic liquids, or solvent-free conditions |

| Energy | Often requires heating or cryogenic conditions | Ambient temperature, powered by visible light or biological processes |

| Byproducts | Stoichiometric metal salts (waste) | Minimal, often recyclable catalyst |

| Safety | Use of reactive and potentially hazardous organometallic intermediates | Milder, more stable reagents and catalysts |

Novel Applications in Medicinal Chemistry and Materials Science

The unique conformational constraints and electronic properties of the 1-phenylcyclopropane moiety make it an attractive scaffold for new applications in both medicine and materials science. acsgcipr.org

In medicinal chemistry, the cyclopropane ring is often used as a bioisostere—a substituent that can replace another group in a molecule while maintaining or enhancing biological activity. acsgcipr.org It can lock a molecule into a specific, biologically active conformation. acsgcipr.org Phenylpropanoid derivatives, a broad class that includes the basic structure of this compound, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.gov Research into fluorinated derivatives of 2-phenylcyclopropylmethylamine has already led to the identification of potent and selective agonists for serotonin (B10506) receptors, which are important targets for CNS disorders. nih.gov Future work will likely involve synthesizing libraries of this compound derivatives and screening them for activity against various diseases, potentially leading to new therapeutic agents.

In materials science, the high ring strain of cyclopropanes can be harnessed to create novel polymers and materials. numberanalytics.com The energy stored in the strained ring can be released to drive polymerization reactions. numberanalytics.com The incorporation of the rigid cyclopropane unit into a polymer backbone can impart unique thermal and mechanical properties. Furthermore, the development of recyclable polymers is a key goal of sustainable chemistry. rsc.org Research into the synthesis of cyclic polycarbonates from CO2 demonstrates a closed-loop approach where polymers can be degraded back to their monomers for reuse. rsc.org It is conceivable that this compound could serve as a monomer or a functionalizing agent in the creation of advanced materials with tailored properties, such as enhanced stability or specific optical characteristics.

Exploration of Unique Reactivity Profiles of Strained Ring Systems

The reactivity of this compound is dictated by the interplay between the inherent strain of the cyclopropane ring and the electronic effects of its substituents. mdpi.comnih.gov The phenyl group acts as an electron-donating group, while the nitrile is a strong electron-accepting group. This "donor-acceptor" (D-A) arrangement significantly activates the cyclopropane ring, making the bond between the substituted carbons relatively weak and susceptible to cleavage. mdpi.com

Future research will continue to explore this unique reactivity in several key areas:

Ring-Opening Reactions: D-A cyclopropanes readily undergo ring-opening reactions with a wide variety of nucleophiles. mdpi.comnih.govnih.gov This provides a powerful synthetic tool for creating 1,3-bifunctionalized compounds, which are valuable building blocks in organic synthesis. nih.gov Studies are investigating how different catalysts (Lewis acids, transition metals) and reaction conditions can control the outcome of these reactions, sometimes leading to unexpected transformations like decyanation instead of ring-opening. mdpi.comrsc.org

Cycloaddition Reactions: The strained C-C bonds of the cyclopropane ring can participate in cycloaddition reactions, acting as a three-carbon synthon. rsc.org Research using computational methods like Molecular Electron Density Theory (MEDT) is helping to understand the mechanisms of these reactions. rsc.org Studies have shown that the presence of the cyclopropane ring can lower the activation energy of cycloadditions, driven by the release of ring strain. rsc.orgrsc.org

Radical Reactions: The cyclopropane ring can serve as a sensitive reporter for radical versus polar reaction mechanisms. acs.org Under conditions that favor a one-electron (radical) pathway, the ring remains intact, while two-electron (polar) pathways often lead to ring-opened products. acs.org This characteristic allows chemists to use molecules like this compound to probe reaction mechanisms and optimize conditions for desired outcomes, such as in the development of Ni-catalyzed cross-coupling reactions. acs.org

By continuing to probe the fundamental reactivity of this strained system, chemists can develop novel synthetic methodologies and gain deeper insights into chemical bonding and reaction dynamics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-Phenylcyclopropanecarbonitrile with high purity and yield?

Methodological Answer: The synthesis of this compound often involves cyclopropanation reactions using precursors like benzyl cyanide derivatives. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diazo compounds or via halogen-mediated ring closure. Key parameters include:

- Catalyst selection : Transition metals (e.g., Rh(II)) improve cyclopropane ring formation efficiency .

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like polymerization .

- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity and intermediate stability .

Q. Table 1: Comparative Synthesis Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Rh-catalyzed cycloaddition | 25°C, DCM, 12h | 78–85 | |

| Halogen-mediated closure | 0°C, THF, NaH as base | 65–72 |

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral benchmarks should researchers expect?

Methodological Answer:

Q. Table 2: Spectral Reference Data

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 1.5 (m, 2H), δ 7.4 (m, 5H) | |

| IR | 2240 cm⁻¹ (C≡N) |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory to prevent skin/eye contact. Use fume hoods for all procedures involving volatilization .

- Emergency Procedures :

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from variations in assay conditions or impurities. To address this:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent dosing intervals).

- Impurity Profiling : Use HPLC-MS to identify and quantify byproducts (e.g., hydrolyzed nitriles) that may interfere with assays .

- Meta-Analysis : Cross-reference data across multiple databases (e.g., PubChem, NIST) to identify outlier results .

Q. What computational modeling approaches are effective for studying the electronic effects of the cyclopropane ring in this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond angles and electron density maps to assess ring strain and reactivity. Software like Gaussian or ORCA can model hyperconjugation between the cyclopropane ring and nitrile group .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Parameters should include solvation effects and torsional strain .

Q. Table 3: Computational Parameters for DFT Studies

| Parameter | Value | Reference |

|---|---|---|

| Basis Set | B3LYP/6-31G(d) | |

| Solvent Model | Polarizable Continuum |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |